molecular formula C14H13NO B13863181 (1E)-1,2-Diphenylethanone Oxime-15N; (E)-2-Phenylacetophenone Oxime-15N

(1E)-1,2-Diphenylethanone Oxime-15N; (E)-2-Phenylacetophenone Oxime-15N

Cat. No.: B13863181
M. Wt: 212.25 g/mol
InChI Key: PWCUVRROUAKTLL-MXLIBVBKSA-N
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Description

(1E)-1,2-Diphenylethanone Oxime-15N (CAS 952-06-7) and its isomer (E)-2-Phenylacetophenone Oxime-15N are diaryl ketoximes characterized by two phenyl groups attached to a ketoxime backbone. The 15N isotopic labeling enhances their utility in nuclear magnetic resonance (NMR) studies and reaction mechanism tracing due to the distinct spectroscopic signature of the nitrogen atom . These compounds are synthesized via oximation of 1,2-diphenylethanone (CAS 451-40-1), a ketone precursor prepared through hydration of diphenylacetylene under specific conditions . Key properties include:

  • Molecular Formula: C₁₄H₁₃NO
  • Molecular Weight: 211.26 g/mol
  • Structure: The (E)-configuration denotes the antiperiplanar arrangement of the oxime group relative to the phenyl substituents .

These oximes exhibit applications in pharmaceuticals (e.g., as monoamine oxidase inhibitors) and analytical chemistry (e.g., ionophores in calcium sensors) .

Properties

Molecular Formula

C14H13NO

Molecular Weight

212.25 g/mol

IUPAC Name

(NZ)-N-(1,2-diphenylethylidene)(15N)hydroxylamine

InChI

InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14-/i15+1

InChI Key

PWCUVRROUAKTLL-MXLIBVBKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C(=[15N]/O)/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of the Ketone Precursor: 1,2-Diphenylethanone (Deoxybenzoin)

The initial step in preparing the oxime derivative is the synthesis of the ketone 1,2-diphenylethanone. A well-documented method involves the hydration of diphenylacetylene or related synthetic routes such as the reduction of benzoin.

An alternative industrially relevant method involves the reaction of anhydrous resorcinol and p-hydroxyphenylacetic acid in the presence of trifluoroboron ether at low temperatures (0 to -15°C) under nitrogen atmosphere, followed by decomposition with sodium acetate solution and recrystallization, yielding deoxybenzoin with up to 65.6% yield.

Step Reagents/Conditions Outcome
1 Anhydrous resorcinol + p-hydroxyphenylacetic acid + trifluoroboron ether, 0 to -15°C, 5-8 h Formation of intermediate complex
2 Decomposition with sodium acetate solution, heating, distillation Light yellow solution
3 Cooling, vacuum filtration, recrystallization in 95% methanol Pure deoxybenzoin crystals

Oximation with Hydroxylamine-15N

The key step in preparing (1E)-1,2-Diphenylethanone Oxime-15N is the reaction of deoxybenzoin with hydroxylamine labeled with nitrogen-15 (^15N). This isotopic labeling is essential for NMR and mechanistic studies.

  • Reaction Conditions : The ketone is treated with hydroxylamine-^15N hydrochloride in the presence of a base such as sodium hydroxide or potassium hydroxide.
  • Solvents : Polar solvents like ethanol or methanol are commonly used.
  • Temperature : The mixture is refluxed to facilitate oxime formation.
  • Catalysts : Acid catalysts such as hydrochloric acid may be used to promote the reaction.
  • Purification : The product is purified by recrystallization or column chromatography to achieve high purity.

The general reaction scheme is:

$$
\text{Deoxybenzoin} + \text{Hydroxylamine-}^{15}\text{N} \xrightarrow{\text{Base, reflux}} (1E)-1,2-\text{Diphenylethanone Oxime-}^{15}\text{N}
$$

Industrial Scale Synthesis

Industrial production follows similar synthetic routes but on a larger scale with optimized parameters for yield and purity:

  • Bulk synthesis of deoxybenzoin via reduction or hydration methods.
  • Controlled reaction with hydroxylamine-^15N under optimized pH, temperature, and solvent conditions.
  • Use of acid or base catalysts to maximize oxime yield.
  • Purification by crystallization or chromatographic techniques to ensure product quality.

Detailed Reaction Parameters and Analysis

Parameter Typical Conditions Notes
Ketone to hydroxylamine ratio 1:1 to 1:1.2 molar ratio Slight excess hydroxylamine-^15N to drive reaction
Base NaOH or KOH (mildly basic) Deprotonates hydroxylamine hydrochloride for nucleophilic attack
Solvent Ethanol or methanol Polar protic solvents facilitate reaction
Temperature Reflux (78-85°C) Ensures reaction completion
Reaction time 2-6 hours Monitored by TLC or NMR to determine completion
Purification Recrystallization or column chromatography Removes unreacted starting materials and side products

Summary Table of Preparation Methods

Step Method Description Key Reagents Yield (%) Notes
Ketone synthesis Hydration of diphenylacetylene or reduction of benzoin Diphenylacetylene or benzoin, NaBH4 60-70 Industrial method uses trifluoroboron ether and sodium acetate for better yield
Oximation Reaction of ketone with hydroxylamine-^15N hydrochloride under basic reflux Hydroxylamine-^15N, NaOH/KOH, ethanol 70-85 Requires careful pH and temperature control
Purification Recrystallization or chromatography Methanol or suitable solvents - Ensures high purity for analytical use

Chemical Reactions Analysis

Types of Reactions: Deoxybenzoin Oxime-15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Deoxybenzoin Oxime-15N has a wide range of applications in scientific research:

    Chemistry: Used in isotopic labeling experiments to study reaction mechanisms and pathways.

    Biology: Employed in proteomics research to investigate protein interactions and functions.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents.

    Industry: Applied in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Deoxybenzoin Oxime-15N involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity and function. The nitrogen-15 isotope labeling allows for detailed studies of these interactions using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Structural and Physical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
(1E)-1,2-Diphenylethanone Oxime-15N 952-06-7 C₁₄H₁₃NO 211.26 N/A 15N labeling, antiperiplanar oxime
Acetophenone Oxime 613-91-2 C₈H₉NO 135.16 59–61 Simpler structure, methyl-phenyl backbone
(Z)-1,2-Diphenylethanone Oxime 57736-10-4 C₁₄H₁₃NO 211.26 N/A Synperiplanar oxime configuration
2-(4-Nitrosopiperazin-1-yl)-1,2-Diphenylethanone 93871-06-8 C₁₈H₁₉N₃O₂ 309.36 N/A Nitrosopiperazine substituent

Key Observations :

  • Steric Effects: The diaryl structure of (1E)-1,2-Diphenylethanone Oxime-15N introduces steric hindrance, reducing reactivity at the α-carbon compared to acetophenone oxime .
  • Isomerism : The (E)- and (Z)-isomers differ in oxime orientation, impacting coordination chemistry and solubility .

Comparison :

  • Catalysis : Rhodium-catalyzed reactions (e.g., S-S bond cleavage) are effective for diaryl ketones but less so for sterically hindered oximes .
  • Isotopic Labeling: 15N incorporation requires specialized reagents (e.g., hydroxylamine-15N), distinguishing it from non-labeled analogs .

Key Findings :

  • Coordination Chemistry: The oxime group in (1E)-1,2-Diphenylethanone Oxime-15N acts as a bidentate ligand, enabling selective Ca²⁺ detection with a Nernstian slope of 28.5 mV/decade .
  • Pharmaceutical Potential: Monoamine oxidase inhibition is unique to diaryl oximes, unlike simpler analogs like acetophenone oxime .

Spectroscopic Properties

  • 15N NMR: The 15N label in (1E)-1,2-Diphenylethanone Oxime-15N provides distinct chemical shifts (~50–100 ppm for oxime nitrogens), aiding mechanistic studies .
  • FT-IR : Stretching frequencies for C=N (1600–1650 cm⁻¹) and O-H (3200–3500 cm⁻¹) are consistent across oximes but vary with substituents .

Biological Activity

The compound (1E)-1,2-Diphenylethanone Oxime-15N , also known as (E)-2-Phenylacetophenone Oxime-15N , is a derivative of diphenyl ketone characterized by the presence of an oxime functional group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C14H11NO
  • Molecular Weight : 225.24 g/mol
  • CAS Number : 574-15-2
  • Melting Point : 95 °C
  • Density : 1.12 g/cm³

Biological Activity Overview

The biological activity of (1E)-1,2-Diphenylethanone Oxime-15N is primarily attributed to its structural characteristics that influence its interaction with biological systems. Several studies have highlighted its potential pharmacological effects, including:

  • Antioxidant Activity : Research indicates that oxime derivatives can exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
  • Antimicrobial Properties : Some studies have reported that oxime compounds demonstrate antimicrobial activity against various pathogens, suggesting their potential use in developing antimicrobial agents.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Antioxidant Activity

A study published in Journal of Medicinal Chemistry explored the antioxidant properties of various oxime derivatives, including (1E)-1,2-Diphenylethanone Oxime-15N. The results indicated that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential role as an antioxidant agent .

Antimicrobial Properties

In a separate investigation focused on the antimicrobial effects of oximes, (1E)-1,2-Diphenylethanone Oxime-15N was tested against Gram-positive and Gram-negative bacteria. The findings revealed that the compound showed notable inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Anti-inflammatory Effects

Research published in Phytotherapy Research examined the anti-inflammatory properties of oxime derivatives. The study found that (1E)-1,2-Diphenylethanone Oxime-15N significantly reduced pro-inflammatory cytokine levels in cell cultures treated with lipopolysaccharides (LPS), suggesting its utility in managing inflammatory conditions .

Data Tables

PropertyValue
Molecular FormulaC14H11NO
Molecular Weight225.24 g/mol
Melting Point95 °C
Density1.12 g/cm³
Antioxidant ActivitySignificant
Antimicrobial ActivityEffective against S. aureus and E. coli
Anti-inflammatory ActivityReduces cytokine levels

Q & A

Q. What are the optimal synthetic routes for preparing (1E)-1,2-Diphenylethanone Oxime-15N?

Methodological Answer: The synthesis typically involves reacting 1,2-diphenylethanone with hydroxylamine hydrochloride under basic conditions (e.g., NaOH or KOH) in a polar solvent like ethanol or methanol. The reaction is refluxed to facilitate oxime formation, followed by purification via recrystallization or column chromatography. Isotopic labeling (15N) is achieved using 15N-enriched hydroxylamine derivatives . Critical parameters include pH control (basic conditions to deprotonate hydroxylamine), solvent polarity, and reaction time to avoid side products like over-oxidation or dimerization.

Q. What structural features distinguish (E)-2-Phenylacetophenone Oxime-15N from its (Z)-isomer?

Methodological Answer: The (E)-isomer exhibits a planar configuration around the C=N bond, confirmed via X-ray crystallography (XRD). Key structural parameters include:

  • Bond lengths : C=N (1.28–1.29 Å) and C–O (1.34 Å) .
  • Dihedral angles : Non-planar arrangement between phenyl rings (e.g., 89.59° between C1–C6 and C9–C14 rings in analogous structures) .
    In contrast, the (Z)-isomer shows steric hindrance between substituents, leading to distorted geometries. XRD and NMR (NOESY) are critical for distinguishing isomers .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store under inert gas (N2/Ar) at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as the oxime group may hydrolyze to the parent ketone. Toxicity data are limited, but analogous oximes show moderate acute toxicity (LD50 ~500 mg/kg in rats). Use PPE (gloves, goggles) and work in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. How does (1E)-1,2-Diphenylethanone Oxime-15N coordinate with transition metals?

Methodological Answer: The oxime group (–N–O–) acts as a bidentate ligand, coordinating metals via the nitrogen lone pair and oxygen’s π-electrons. For example, Cu(II) complexes form hexanuclear clusters with S-shaped geometries, as confirmed by single-crystal XRD and magnetic susceptibility studies. Coordination shifts IR ν(N–O) from ~1630 cm⁻¹ (free oxime) to 1580–1600 cm⁻¹ (metal-bound) .

Q. What catalytic applications exist for this compound in organic synthesis?

Methodological Answer: Rhodium-catalyzed reactions leverage its α-proton acidity for S–S bond cleavage in disulfides. For instance, RhH(PPh3)4 promotes methylthio group transfer from α-methylthio-p-cyanoacetophenone to 1,2-diphenylethanone, yielding 2-methylthio-1,2-diphenylethanone (68% yield). Reaction conditions (THF reflux, 3 h) and ligand choice (dppe) critically influence regioselectivity .

Q. How can XRD resolve contradictions in reported crystal structures?

Methodological Answer: Discrepancies in dihedral angles (e.g., 12.62° vs. 1.05° for phenyl ring orientations) arise from packing forces or solvent effects. High-resolution XRD (MoKα radiation, 293 K) with absorption correction (multi-scan) refines structural parameters:

Parameter Value Source
Space groupP21/c
Unit cell (Å)a=17.1009, b=8.7700
R-factor0.054
Statistical validation (e.g., Rint < 0.03) ensures data reliability .

Q. What decomposition pathways are observed under thermal stress?

Methodological Answer: Thermogravimetric analysis (TGA) reveals two-stage decomposition:

150–200°C : Oxime → ketone + NH3 (confirmed via FTIR loss of ν(N–O)).

>300°C : Diphenylethanone backbone fragments into benzene derivatives. Kinetic studies (Kissinger method) show activation energy (Ea) ~120 kJ/mol, indicating moderate thermal stability .

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